
Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate, also known as Methyl 4-(3-methylphenoxy)pyrrolidine-2-carboxylate, is a widely-used compound in the field of organic synthesis. This compound is a chiral pyrrolidine carboxylic acid ester that is commonly used as a starting material in the synthesis of other compounds. It is also used as a catalyst in various organic reactions, such as the condensation of aldehydes and ketones, and the oxidation of alcohols.
Mechanism of Action
Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate 4-(3-methylphenoxy)pyrrolidine-2-carboxylate is an organic compound that undergoes a variety of reactions, depending on the conditions of the reaction. In general, the compound undergoes a nucleophilic substitution reaction with an alcohol or a ketone, resulting in the formation of a new carbon-carbon bond. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate 4-(3-methylphenoxy)pyrrolidine-2-carboxylate is a synthetic compound and is not known to have any direct biochemical or physiological effects. However, it is used as a starting material in the synthesis of other compounds, which may have biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate 4-(3-methylphenoxy)pyrrolidine-2-carboxylate is a widely used compound in organic synthesis and is relatively easy to obtain and use in the laboratory. It is also relatively stable, and can be stored for long periods of time without decomposition. Furthermore, it is a chiral compound, and can be used in the synthesis of other chiral compounds. The main limitation of this compound is its relatively low solubility in most solvents, which can make it difficult to use in certain reactions.
Future Directions
The use of Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate 4-(3-methylphenoxy)pyrrolidine-2-carboxylate as a starting material for the synthesis of other compounds is likely to continue to grow in the future. The compound could be used in the synthesis of a variety of novel compounds, such as pharmaceuticals, polymers, and dyes. Additionally, it could be used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and thiophenes. Furthermore, the compound could be used in the synthesis of chiral compounds, such as amino acids, peptides, and pharmaceuticals. Finally, the compound could be used in the synthesis of polysaccharides, which could be used in a variety of applications, such as food additives and biodegradable plastics.
Scientific Research Applications
Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate 4-(3-methylphenoxy)pyrrolidine-2-carboxylate is widely used in the field of organic synthesis as a starting material for the synthesis of other compounds. It has been used in the synthesis of various chiral compounds, such as amino acids, peptides, and pharmaceuticals. It has also been used in the synthesis of polymers, polysaccharides, and dyes. Additionally, this compound has been used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and thiophenes.
properties
IUPAC Name |
methyl (2S,4S)-4-(3-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-4-3-5-10(6-9)17-11-7-12(14-8-11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAQLLWYAKCUFH-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




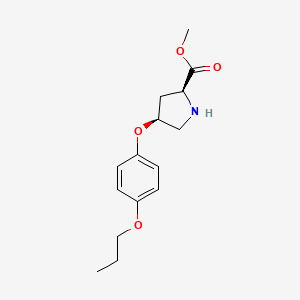
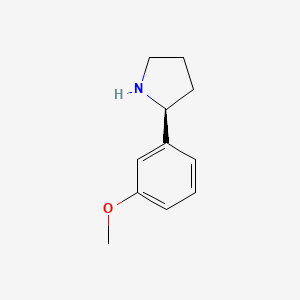
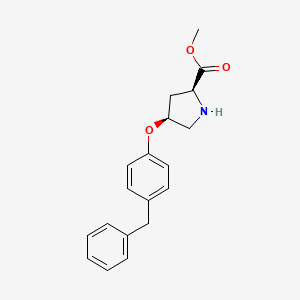
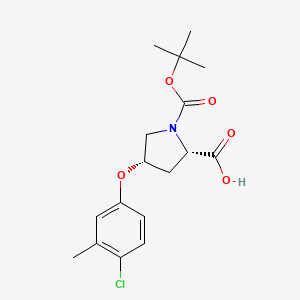






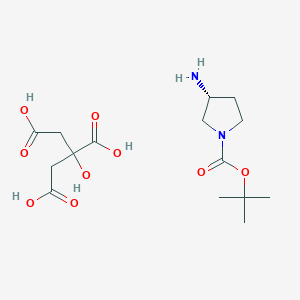

![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)